CB 300919

Description

Contextualization within Quinazoline-Based Antitumor Agents

Quinazolines are a class of aromatic heterocyclic compounds characterized by a bicyclic structure comprising fused benzene (B151609) and pyrimidine (B1678525) rings. ctdbase.org This structural scaffold is found in numerous biologically active compounds and drug molecules. bohrium.comnih.gov Quinazoline (B50416) derivatives have attracted considerable research interest due to their wide range of pharmacological activities, including their notable antitumor properties. bohrium.comnih.govmdpi.com They are considered a promising area for developing targeted cancer treatments due to their ability to interact with various molecular targets involved in cancer progression. bohrium.comemanresearch.org Research supports the ability of quinazolinones, oxidized derivatives of quinazolines, to induce cell cycle arrest, which can lead to apoptosis and reduced tumor cell viability. mdpi.com The properties of quinazoline derivatives are significantly influenced by the nature and position of substituents on their rings. mdpi.com

Historical Development as an Analogue of CB30865

CB 300919 was developed as a water-soluble analogue of the compound CB30865. ncats.iochemsrc.commedkoo.com CB30865 and its analogue this compound were initially investigated for their potential to inhibit thymidylate synthase (TS). nih.govresearchgate.net However, subsequent studies revealed that TS was not their actual target, despite the compounds exhibiting potent cytotoxic effects. nih.govresearchgate.net Years later, it was discovered that the target protein for these compounds, including CB30865 and its analogue this compound, was nicotinamide (B372718) phosphoribosyltransferase (NAMPT). ncats.ionih.govresearchgate.net CB30865 itself was identified as a potent growth inhibitory agent with IC50 values in the range of 1-100 nM across various mouse and human cell types. researchgate.net The optimization of CB30865 led to the development of analogues with improved properties, such as higher water solubility. researchgate.net

Overview of Initial Antitumor Activity in Preclinical Models

Preclinical data has highlighted the antitumor activity of this compound. It is described as a quinazoline-based antitumour agent with high activity in the CH1 human ovarian tumour xenograft model. medchemexpress.comnordicbiosite.comhoelzel-biotech.comapexbt.com Specifically, this compound has a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumor xenograft models. medchemexpress.comapexbt.commedchemexpress.comtargetmol.com This indicates potent growth inhibitory effects in this specific preclinical model. This compound is also noted as a potential therapy for ovarian cancer based on preclinical data from tumor xenograft mice. apexbt.comncats.io

Here is a summary of the initial antitumor activity data:

| Preclinical Model | Activity Metric | Value |

| CH1 human ovarian tumor xenograft | 96 h growth inhibition IC50 value | 2 nM |

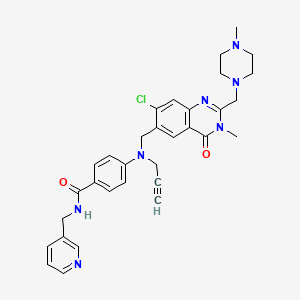

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTCFUSGPRGUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183174 | |

| Record name | CB-300919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289715-28-2 | |

| Record name | CB-300919 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289715282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-300919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-300919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I8ETE76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Identification and Characterization of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition by CB 300919

NAMPT is the rate-limiting enzyme responsible for converting nicotinamide to nicotinamide mononucleotide (NMN), a crucial precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). patsnap.comgenecards.org this compound has been identified as a potent inhibitor of this enzyme. chemsrc.comncats.io By blocking NAMPT activity, this compound effectively shuts down the primary pathway for NAD+ regeneration from nicotinamide. patsnap.com

Specificity and Potency of NAMPT Inhibition

This compound is described as a potent inhibitor of NAMPT. chemsrc.comncats.io It has demonstrated high activity in preclinical models, such as the CH1 human ovarian tumor xenograft, with a continuous exposure (96 h) growth inhibition IC50 value of 2 nM. chemsrc.comchemicalbook.com This low IC50 value indicates that a very low concentration of this compound is sufficient to inhibit the growth of these cells, suggesting potent NAMPT inhibition. chemsrc.comchemicalbook.com While the provided search results highlight its potency against NAMPT and its effects in cellular contexts, detailed information specifically characterizing its specificity against a broad panel of enzymes compared to NAMPT is not explicitly detailed within these results. However, its classification and study as a NAMPT inhibitor in the context of NAD+ metabolism strongly imply a targeted action.

Kinetic Studies of NAMPT Interaction

Information regarding specific kinetic studies detailing the interaction between this compound and the NAMPT enzyme, such as binding constants (Km, Ki), reaction velocities, and the nature of inhibition (competitive, non-competitive, uncompetitive), is limited within the provided search results. General information about NAMPT inhibitors suggests that their primary mode of action involves competitive binding within the active site or adjacent cavities of the NAMPT dimer, mimicking the natural substrate nicotinamide or binding allosterically. patsnap.com However, specific kinetic parameters for this compound were not found in the provided snippets.

Impact on Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

The inhibition of NAMPT by this compound has a direct and significant impact on intracellular NAD+ metabolism. medchemexpress.comapexbt.com

Depletion of Intracellular NAD+ Levels

As NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition by compounds like this compound leads to a rapid depletion of intracellular NAD+ levels. patsnap.comunil.chmdpi.com This occurs because the cell's ability to regenerate NAD+ from nicotinamide is severely impaired. patsnap.com Studies on NAMPT inhibitors, including those structurally related to this compound, consistently show a significant reduction in cellular NAD+ pools following treatment. unil.chnih.govmdpi.comnih.gov

Consequences for Cellular Energy Homeostasis

NAD+ is a critical coenzyme involved in numerous metabolic processes, including glycolysis, the Krebs cycle, and oxidative phosphorylation, all of which are essential for ATP production and maintaining cellular energy homeostasis. patsnap.commdpi.comnih.govnih.gov Depletion of NAD+ levels due to NAMPT inhibition by this compound disrupts these pathways, leading to impaired ATP synthesis and a state of cellular energy depletion. patsnap.comunil.chmdpi.comnih.gov This energy crisis can have severe consequences for cellular function and survival. patsnap.comnih.gov For instance, NAMPT inhibition has been shown to attenuate glycolysis by blocking the glyceraldehyde 3-phosphate dehydrogenase step, a key mechanism contributing to ATP depletion. nih.gov

Here is a table summarizing the impact on NAD+ and ATP levels observed with NAMPT inhibition:

| Compound/Mechanism | Effect on NAD+ Levels | Effect on ATP Levels | Reference |

| NAMPT Inhibition | Depletion | Depletion | patsnap.comunil.chmdpi.comnih.gov |

| FK866 (NAMPT Inhibitor) | Significantly reduces | Indirectly affects | |

| GMX1778 (NAMPT Inhibitor) | Decreases | Not explicitly stated, but linked to impaired energy metabolism | nih.gov |

Cellular Responses to this compound-Mediated NAMPT Inhibition

The inhibition of NAMPT by this compound leads to significant cellular responses, primarily due to the resulting depletion of NAD+ and its downstream effects on cellular metabolism and signaling.

Induction of Cell Growth Inhibition and Cytotoxicity

This compound has been demonstrated to induce cell growth inhibition and cytotoxicity in various cancer cell lines guidetopharmacology.org. Preclinical data highlights its potent activity, with a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumour xenografts. It is described as a potent cytotoxic compound with an average TC50 of 0.7 nM in HCT116 (human colon carcinoma) cells guidetopharmacology.org.

| Cell Line | IC50 (Growth Inhibition, 96h exposure) | TC50 (Cytotoxicity) |

| Human CH1 ovarian tumour xenograft | 2 nM | Not specified |

| HCT116 (human colon carcinoma) | Not specified | 0.7 nM guidetopharmacology.org |

Apoptosis Induction Mechanisms

NAMPT inhibition and the subsequent depletion of NAD+ are known to induce apoptosis in cancer cells. While the specific mechanisms by which this compound triggers apoptosis are not explicitly detailed in the provided information, apoptosis is a highly regulated process that can be initiated through intrinsic or extrinsic pathways, often converging on the activation of caspase proteases. The depletion of NAD+ caused by NAMPT inhibition disrupts cellular energy metabolism and signaling, creating a cellular environment conducive to the activation of these apoptotic pathways.

Cell Cycle Perturbations

NAMPT inhibition can also lead to perturbations in the cell cycle. The cell cycle is a tightly controlled series of events regulated by complexes of cyclins and cyclin-dependent kinases (CDKs) idrblab.net. NAD+ plays a role in various cellular processes, and its depletion can interfere with the proper progression through the cell cycle checkpoints. Although the specific manner in which this compound perturbs the cell cycle is not detailed in the available information, the inhibition of NAMPT and the resulting metabolic disruption are understood to contribute to cell cycle arrest, preventing uncontrolled proliferation.

Preclinical Efficacy and Selectivity Studies

In vitro Antitumor Efficacy

CB 300919 has shown potent cytotoxic effects against various cancer cell lines in vitro. ncats.iomedchemexpress.com

Activity in Ovarian Cancer Cell Lines (e.g., CH1)

This compound exhibits high activity in human ovarian tumor cell lines. Specifically, it has been reported to have a continuous exposure (96 h) growth inhibition with an IC50 value of 2 nM in the CH1 human ovarian tumor xenograft model, which implies potent in vitro activity against CH1 cells used to establish this model. medchemexpress.comtargetmol.cnchemicalbook.com Preclinical data suggests this compound as a potential therapy for ovarian cancer. ncats.ioadooq.com

Activity in Other Cancer Cell Lines (e.g., HCT116 human colon carcinoma)

Beyond ovarian cancer, this compound has demonstrated potent cytotoxicity in other cancer cell types. It is reported to have an average TC50 of 0.7 nM in HCT116 human colon carcinoma cells, indicating high potency against this cell line. ncats.io

Comparative Cytotoxicity Profiles

While specific detailed comparative cytotoxicity profiles of this compound against a broad panel of cell lines were not extensively detailed in the search results beyond the mentioned examples, its identification as a potent cytotoxic compound in both ovarian (CH1) and colon carcinoma (HCT116) cell lines with low nanomolar IC50/TC50 values suggests a potent general cytotoxic effect against sensitive cancer cell types. ncats.iomedchemexpress.com Its activity is linked to NAMPT inhibition, a mechanism exploited by other potent antitumor agents like FK866 and CHS828, which also demonstrate broad anticancer activity in various cell types by depleting NAD+. nih.govmdpi.com

In vivo Antitumor Efficacy in Xenograft Models

Preclinical studies using in vivo models have further evaluated the antitumor efficacy of this compound. ncats.iomedchemexpress.com Xenograft models, created by implanting human cancer cells or tissues into immunodeficient mice, are valuable tools for assessing the efficacy of cancer therapeutics in a living system. nih.govnih.govnih.govnih.gov

Ovarian Tumor Xenograft Models (e.g., CH1 human ovarian tumor xenograft)

This compound has shown high activity in the CH1 human ovarian tumor xenograft model. medchemexpress.comtargetmol.cnchemicalbook.com Preclinical data revealed that this compound was a potential therapy for ovarian cancer, as demonstrated in tumor xenograft mice. ncats.ioadooq.com This indicates that the in vitro potency observed in ovarian cancer cell lines translates into significant antitumor effects within a living system, supporting its potential as a therapeutic agent for ovarian cancer.

Other Tumor Xenograft Models (e.g., MDA-MB-231 xenograft model if used for related NAMPT inhibitors)

While direct in vivo data for this compound in models like MDA-MB-231 xenografts was not specifically found, studies on related NAMPT inhibitors provide context for the potential in vivo activity of this class of compounds in other cancer types. NAMPT inhibitors, including second-generation compounds, have demonstrated high efficacy in vivo and were able to reduce the growth of xenotransplants. researchgate.net For instance, teglarinad (B1243146) chloride (GMX1777), a proagent of the NAMPT inhibitor GMX1778, has shown antitumor activity in mice, including in a colon carcinoma (HCT-116) model. medchemexpress.commedchemexpress.com Another NAMPT inhibitor, GNE-617 hydrochloride, also exhibits efficacy in xenograft models of cancer. medchemexpress.commedchemexpress.com While not specific to this compound, these findings from related NAMPT inhibitors suggest the broader applicability of NAMPT inhibition in various tumor models in vivo.

Data Tables

Based on the available information, key in vitro efficacy data for this compound can be summarized as follows:

| Cell Line | Cancer Type | Assay Type | IC50/TC50 Value | Reference |

| CH1 | Human Ovarian Tumor | Growth Inhibition | 2 nM (96 h) | medchemexpress.comtargetmol.cnchemicalbook.com |

| HCT116 | Human Colon Carcinoma | Cytotoxicity | 0.7 nM (Average TC50) | ncats.io |

Note: IC50 refers to the half-maximal inhibitory concentration, and TC50 refers to the concentration that inhibits 50% of cell growth.

Detailed in vivo data, such as specific tumor growth inhibition percentages or survival rates in xenograft models, were described qualitatively in the search results, highlighting high activity and potential as a therapy for ovarian cancer in xenograft models. ncats.iomedchemexpress.comtargetmol.cnchemicalbook.comadooq.com

Assessment of Selectivity in Cellular Systems

Preclinical investigations into the chemical compound this compound have included assessments of its activity and selectivity in various cellular systems. This compound is characterized as a quinazoline-based antitumor agent and an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) apexbt.commedchemexpress.commedchemexpress.commedchemexpress.com.

Detailed research findings indicate that this compound demonstrates potent growth inhibition in human cancer cell lines. Specifically, in the CH1 human ovarian tumor xenograft model, this compound exhibited a continuous exposure (96 hours) growth inhibition with an IC50 value of 2 nM apexbt.commedchemexpress.commedchemexpress.commedchemexpress.com. This finding highlights its efficacy in this particular cellular context.

The assessment of selectivity in cellular systems can involve evaluating a compound's differential effects across various cell lines, including those with different genetic backgrounds, protein expression profiles, or resistance mechanisms. One study included this compound in a high-throughput screen involving cell lines with varying sensitivity to P-glycoprotein (P-gp) substrates, such as KB-3-1 (sensitive) and KB-8-5-11 (resistant) cells nih.gov. In such screens, the difference in the area under the curve (ΔAUC) of the dose-response curves between sensitive and resistant cell lines is used to quantify the impact of resistance mechanisms like P-gp on the compound's activity nih.gov. While the specific ΔAUC value for this compound in this screen is not detailed in the available information, its inclusion in such a study indicates that its cellular selectivity, particularly concerning drug transport mechanisms, has been explored nih.gov.

The primary identified target of this compound is NAMPT medchemexpress.commedchemexpress.com. Selectivity studies often aim to determine a compound's affinity or inhibitory activity against a range of targets to understand potential off-target effects. While the detailed profile of this compound's selectivity against a broad panel of non-NAMPT cellular targets is not extensively provided in the immediately available search results, its potent activity in the low nanomolar range against CH1 cells, coupled with its classification as a NAMPT inhibitor, suggests a degree of selectivity towards cellular processes dependent on NAMPT activity apexbt.commedchemexpress.commedchemexpress.commedchemexpress.com.

The following table summarizes the reported growth inhibition potency of this compound in the CH1 cell line:

| Cell Line | Assay Duration | IC50 |

| CH1 (Human Ovarian Tumor Xenograft) | 96 hours (continuous exposure) | 2 nM apexbt.commedchemexpress.commedchemexpress.commedchemexpress.com |

Cellular selectivity can also be assessed by comparing a compound's activity in different cell lines. The inclusion of this compound in screens utilizing sensitive and resistant cell lines, as mentioned in the context of P-glycoprotein studies, is an example of evaluating differential cellular responses nih.gov. A conceptual representation of how such data is analyzed is shown below:

| Cell Line Type | Example Cell Line | Response to Compound | Selectivity Assessment Metric |

| Sensitive | KB-3-1 | Higher Inhibition | ΔAUC (Difference in Area Under the Curve) |

| Resistant | KB-8-5-11 | Lower Inhibition | ΔAUC (Difference in Area Under the Curve) nih.gov |

This type of analysis helps to understand if cellular characteristics, such as the expression of efflux pumps like P-gp, influence the compound's effectiveness, thereby reflecting a form of cellular selectivity related to drug disposition within the cell nih.gov.

Pharmacological Interactions and Resistance Mechanisms

Interaction with Drug Efflux Transporters

Drug efflux transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of many drugs, and can contribute to multidrug resistance (MDR) in cancer mdpi.comwikipedia.org. These transporters actively pump substrates out of cells, thereby reducing intracellular drug concentrations wikipedia.orgicp.org.nz.

CB 300919 as a Substrate of P-glycoprotein (P-gp)

This compound has been identified as a substrate of P-glycoprotein (P-gp), also known as ABCB1 clinisciences.comglpbio.cn. P-gp is a well-characterized efflux transporter widely expressed in various tissues, including the gastrointestinal tract, blood-brain barrier, and kidneys, where it limits the intracellular accumulation of its substrates icp.org.nzevotec.com.

Implications for Drug Disposition and Resistance

The interaction of this compound with P-gp has implications for its pharmacokinetic profile and the potential development of drug resistance clinisciences.com. As a P-gp substrate, this compound may be actively transported out of cells that express this efflux pump. This can lead to reduced intracellular concentrations of the compound, potentially diminishing its efficacy, particularly in tumors with high P-gp expression mdpi.comwikipedia.org. Overexpression or increased activity of P-gp is a known mechanism of acquired drug resistance in cancer, contributing to reduced drug accumulation within cancer cells mdpi.comoaepublish.comnih.gov. Therefore, P-gp-mediated efflux could represent a mechanism of resistance to this compound.

Potential Resistance Mechanisms to NAMPT Inhibitors

Resistance to NAMPT inhibitors, including compounds like this compound, can arise through several mechanisms that allow cancer cells to maintain sufficient NAD+ levels or adapt to NAD+ depletion tandfonline.comoaepublish.com.

Cellular Adaptations to NAD+ Depletion

Cancer cells can develop adaptations to cope with the NAD+ depletion induced by NAMPT inhibition. While significant NAD+ depletion is required for cell death, some cells may survive if the reduction in NAD+ levels is not sufficiently profound or sustained plos.org. Cellular adaptations can include metabolic reprogramming to reduce the dependence on NAD+-dependent pathways or enhance alternative NAD+-producing mechanisms oaepublish.com. For instance, increased activity of enzymes in the de novo NAD+ synthesis pathway, which utilizes nicotinic acid, could potentially compensate for the inhibited salvage pathway frontiersin.orgnih.gov. Cells lacking the enzyme NAPRT (nicotinic acid phosphoribosyltransferase), a key enzyme in the de novo pathway, have shown increased sensitivity to NAMPT inhibitors, suggesting the importance of this alternative route in potential resistance frontiersin.org.

Alterations in NAMPT Expression or Activity

Alterations in the target enzyme, NAMPT, can also lead to resistance. This can involve increased expression of NAMPT, which would necessitate higher concentrations of the inhibitor to achieve the same level of enzymatic blockade plos.org. Alternatively, mutations in the NAMPT gene can occur, leading to alterations in the enzyme's structure tandfonline.complos.orgnih.gov. These mutations, particularly those affecting the inhibitor binding site, can reduce the affinity of the inhibitor for NAMPT, thereby diminishing its inhibitory effect despite the presence of the drug tandfonline.complos.org. Different NAMPT inhibitors may exhibit varying sensitivities to these mutations depending on their specific binding interactions with the enzyme tandfonline.com.

Chemical Biology Applications and Probe Development

Utilization of Click Chemistry Functionality

The presence of a terminal alkyne group in the structure of CB 300919 is a key feature that allows for its versatile application in chemical biology. This functional group serves as a handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.

This compound is a reagent amenable to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com This reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide-modified molecule. The reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for biological systems.

The general scheme for the CuAAC reaction involving an alkyne-containing molecule like this compound is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| R1-C≡CH (Alkyne, e.g., this compound) | R2-N3 (Azide) | Cu(I) | R1-triazole-R2 |

This reaction's high specificity and reliability allow for the precise attachment of various molecular tags to this compound, such as fluorescent dyes, biotin (B1667282) for affinity purification, or other reporter molecules.

While the structural features of this compound make it an ideal candidate for target identification and validation studies, specific published research detailing its use in this context is limited. In principle, the alkyne handle allows for the synthesis of affinity-based probes. By attaching a reporter tag (e.g., biotin) to this compound via CuAAC, the resulting probe can be used to isolate and identify its cellular binding partners.

Development of this compound-Based Chemical Probes

The development of chemical probes from bioactive molecules like this compound is a powerful strategy to study their biological functions and mechanisms. The alkyne group in this compound is a critical starting point for the synthesis of such probes.

By utilizing the CuAAC reaction, a variety of functional moieties can be appended to the this compound core structure. For example, a chemical probe designed for pull-down experiments would involve reacting this compound with an azide-functionalized biotin molecule. The resulting biotinylated probe could then be incubated with cell lysates, and the protein-probe complexes could be captured using streptavidin-coated beads for subsequent identification by mass spectrometry.

Furthermore, the synthesis of fluorescent probes by clicking an azide-containing fluorophore onto this compound would enable researchers to perform cellular imaging studies. These probes could be used to monitor the uptake and distribution of the compound within cells and to confirm its engagement with its intracellular target, NAMPT.

Despite the clear potential for the development of a range of this compound-based chemical probes, specific examples and detailed research findings on their synthesis and application are not extensively documented in publicly available scientific literature. The principles of click chemistry provide a robust framework for their design and synthesis, suggesting that such tools could be readily generated to further investigate the chemical biology of NAMPT inhibitors.

Future Directions in Cb 300919 Research and Therapeutic Translation

Investigation of Synergistic Therapeutic Combinations

To enhance the therapeutic potential of CB 300919 and potentially overcome mechanisms of drug resistance, future research must focus on identifying effective combination strategies. Given that this compound is a quinazoline-based antifolate, its mechanism likely involves the disruption of nucleotide biosynthesis, making it a rational candidate for combination with various other classes of anticancer agents. nih.gov

Platinum-based agents (e.g., cisplatin, carboplatin) and taxanes are standard first-line treatments for ovarian cancer. mdpi.com A primary area of investigation would be the combination of this compound with these conventional chemotherapies. Such a strategy could create a multi-pronged attack on cancer cells, with this compound inhibiting DNA precursor synthesis while platinum agents induce DNA damage. mdpi.com

Furthermore, Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in ovarian cancers with specific DNA repair deficiencies (e.g., BRCA mutations). Combining a potent antifolate like this compound with a PARP inhibitor could be a powerful approach, particularly in tumors that rely on specific metabolic pathways for survival and proliferation. mdpi.com Other targeted therapies, including those that inhibit key signaling pathways like PI3K/AKT or angiogenesis, also represent promising avenues for synergistic combinations. frontiersin.org The development of novel hybrid compounds, which incorporate the quinazoline (B50416) scaffold with other pharmacologically active moieties, could also lead to multi-targeted agents with enhanced efficacy. frontiersin.org

| Potential Combination Agent Class | Rationale for Synergy with this compound | Example Agents |

| Platinum Agents | Complementary mechanisms of action: inhibition of nucleotide synthesis and induction of DNA cross-linking. mdpi.com | Cisplatin, Carboplatin |

| Taxanes | Targeting different phases of the cell cycle; antifolates affect S-phase, while taxanes affect M-phase. | Paclitaxel, Docetaxel |

| PARP Inhibitors | Potential for synthetic lethality in tumors with deficiencies in DNA repair pathways. mdpi.com | Olaparib, Niraparib |

| Tyrosine Kinase Inhibitors | Dual targeting of metabolic and growth factor signaling pathways. mdpi.com | Gefitinib, Erlotinib |

| Immune Checkpoint Inhibitors | Modulating the tumor microenvironment to enhance immune-mediated killing of cancer cells weakened by metabolic stress. drugtargetreview.comuchicagomedicine.org | Pembrolizumab, Nivolumab |

Exploration of this compound in Diverse Pathological Contexts Beyond Ovarian Cancer

While initial studies have highlighted the efficacy of this compound in an ovarian cancer model, its chemical structure as a quinazoline-based antifolate suggests potential activity across a broader range of malignancies. medchemexpress.comnih.gov Antifolates have historically been used to treat a wide array of cancers, including breast, lung, and hematological malignancies like lymphoma. nih.govnih.gov

Future preclinical studies should therefore involve screening this compound against a diverse panel of cancer cell lines and patient-derived xenograft (PDX) models. Cancers that are known to be highly dependent on folate metabolism for their rapid proliferation would be of particular interest. This includes certain types of breast cancer, non-small cell lung cancer, and head and neck cancers. nih.gov Furthermore, some quinazoline derivatives have shown activity against cancers of the colon and leiomyosarcoma. nih.gov The therapeutic potential could also extend to aggressive lymphomas, such as Peripheral T-cell lymphoma, where antifolates are a component of treatment regimens. nih.govopenpr.com

A less explored but documented area of research has implicated this compound in studies related to Alzheimer's disease and the regulation of serotonin, suggesting its activity may not be limited to oncology. lecollege.org However, its primary development path remains focused on its potent antitumor properties.

Advancements in Molecular Profiling for Patient Stratification

The era of personalized oncology underscores the need to identify patients who are most likely to respond to a given therapy. For the successful clinical translation of this compound, it is imperative to develop and validate molecular biomarkers for patient stratification. Research in this area would likely focus on the molecular machinery related to folate metabolism and drug transport.

Key potential biomarkers for sensitivity to antifolates like this compound include:

Target Enzyme Expression: The expression level of the primary enzyme target of the antifolate (e.g., thymidylate synthase or dihydrofolate reductase) could influence drug efficacy. researchgate.net

Folate Transporter Status: The expression and functional status of folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), are critical for drug influx and are known mechanisms of resistance to drugs like methotrexate (B535133). nih.govnih.gov

Folylpolyglutamate Synthetase (FPGS) Activity: FPGS is responsible for the intracellular retention of many antifolates. Low FPGS activity is a known mechanism of resistance, and novel antifolates that are less dependent on this enzyme could be beneficial in such cases. nih.gov

Folate Receptor Alpha (FRα) Expression: FRα is overexpressed in a variety of solid tumors, including ovarian cancer, and can be used as a biomarker for targeted drug delivery. nih.govmdpi.com A compound like this compound might be particularly effective in tumors with high FRα expression.

Transcriptional profiling of tumors may also identify gene signatures associated with sensitivity or resistance. For instance, signatures linked to stemness and platinum resistance in ovarian cancer could be evaluated for their ability to predict response to this compound. nih.govuchicagomedicine.org

| Biomarker Category | Specific Molecular Marker | Clinical Relevance for this compound |

| Drug Target | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | High expression may correlate with sensitivity or the need for higher drug concentrations. researchgate.net |

| Drug Transport | Reduced Folate Carrier (RFC), Folate Receptor Alpha (FRα) | Low RFC can cause resistance; high FRα could indicate tumors amenable to targeted delivery. nih.govnih.gov |

| Drug Metabolism | Folylpolyglutamate Synthetase (FPGS) | Low FPGS activity is a resistance mechanism for some antifolates; could define a patient population for whom this compound might be effective if it does not require polyglutamylation. nih.gov |

| Resistance Pathways | Genes in the Notch, MAPK, or Yamanaka core networks | Expression profiles linked to stemness and chemoresistance may predict response. nih.gov |

Challenges and Opportunities in Translational Research

The path from a promising preclinical compound to an approved therapeutic is fraught with challenges, but the unique properties of this compound also present significant opportunities.

Challenges:

Acquired Resistance: Cancer cells can develop resistance to antifolates through various mechanisms, including impaired drug transport, target enzyme mutations, or gene amplification. nih.govresearchgate.net Overcoming these resistance mechanisms will be a major hurdle.

Toxicity Profile: Early quinazoline-based antifolates, such as CB3717, were hampered by issues like poor solubility and nephrotoxicity. nih.gov A thorough toxicological evaluation of this compound will be essential to ensure an acceptable therapeutic window.

Clinical Trial Design: As a novel agent, designing clinical trials that can effectively demonstrate the efficacy of this compound, both as a monotherapy and in combination, will be complex and costly. This is particularly true for rare diseases or specific molecularly-defined patient subgroups. openpr.com

Opportunities:

High Potency: The potent, nanomolar activity of this compound in a relevant ovarian cancer model is its most significant asset and a strong rationale for its continued development. medchemexpress.com

Overcoming Resistance: As a novel chemical entity, this compound may be effective against tumors that have developed resistance to older antifolates like methotrexate through mechanisms such as defective polyglutamylation. nih.govjohnshopkins.edu

Targeted Therapy: If specific molecular biomarkers for sensitivity can be identified, this compound could be developed as a precision medicine, targeting the specific patient populations most likely to benefit, thereby increasing its therapeutic index. mdpi.com

Addressing Unmet Needs: Ovarian cancer remains a disease with high rates of recurrence and acquired resistance to standard therapies. uchicagomedicine.orgcuanschutz.edu A novel agent like this compound represents an opportunity to provide a much-needed therapeutic option for patients with treatment-refractory disease.

Q & A

Q. What is the primary mechanism of action of CB 300919, and how does it influence NAD+ metabolism in cancer models?

this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By binding to NAMPT, it disrupts NAD+ biosynthesis, depleting cellular energy reserves and inducing apoptosis, particularly in cancer cells reliant on this pathway . For example, in human CH1 ovarian cancer explants, this compound exhibits an IC50 of 2 nM, demonstrating its efficacy in targeting NAD+-dependent metabolic vulnerabilities .

Methodological Guidance :

Q. What experimental models are most suitable for evaluating this compound’s antitumor activity?

Preclinical studies often employ xenograft models (e.g., ovarian or hematologic cancers) due to this compound’s high solubility and bioavailability. Dose-response experiments should include:

- In vitro cytotoxicity assays (e.g., MTT or ATP-lite) across multiple cell lines.

- In vivo pharmacokinetic profiling to assess tissue distribution and half-life .

Key Considerations :

Q. How should researchers handle and store this compound to ensure stability during experiments?

Storage and Handling Protocol :

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer subtypes?

Discrepancies may arise from variations in NAMPT expression, compensatory pathways (e.g., NAD+ salvage via NMNAT), or metabolic plasticity. To address this:

- Perform RNA-seq or proteomics to map NAMPT dependency in resistant models.

- Combine this compound with inhibitors of alternative NAD+ pathways (e.g., CD38 or NMNAT) to assess synergy .

Data Analysis Tip : Use hierarchical clustering or principal component analysis (PCA) to stratify responsive vs. non-responsive subtypes based on metabolic gene signatures .

Q. What strategies optimize this compound’s therapeutic window in vivo to minimize toxicity?

Toxicity concerns (e.g., hematopoietic suppression) necessitate:

- Dose Escalation Studies : Use staggered dosing regimens in murine models to identify maximum tolerated doses (MTD).

- Biomarker-Driven Approaches : Monitor plasma NAD+ levels and liver/kidney function markers (e.g., ALT, BUN) .

Example Workflow :

- Establish baseline NAD+ in healthy tissues.

- Correlate NAD+ depletion with apoptotic markers (e.g., cleaved caspase-3).

- Adjust dosing intervals to allow NAD+ recovery in non-target tissues .

Q. How can researchers design robust assays to distinguish this compound’s on-target effects from off-target interactions?

- Genetic Validation : Compare effects in wild-type vs. NAMPT-knockout cell lines.

- Chemical Proteomics : Use immobilized this compound probes to capture binding partners via pull-down assays .

- Orthogonal Assays : Confirm findings with alternative NAMPT inhibitors (e.g FK866) to rule out compound-specific artifacts .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies?

- Detailed Experimental Logs : Document solvent batches, reconstitution times, and cell passage numbers.

- Reference Standards : Include positive controls (e.g., FK866) in all assays .

- Data Transparency : Share raw dose-response curves and statistical analyses (e.g., GraphPad Prism files) in supplementary materials .

Q. How should researchers address conflicting results between in vitro and in vivo efficacy data?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate drug exposure data (e.g., Cmax, AUC) with tumor growth inhibition metrics .

- Tissue-Specific Metabolism : Use LC-MS/MS to quantify intratumoral this compound concentrations and compare with plasma levels .

Data Presentation and Citation Guidelines

Q. What are best practices for visualizing this compound’s activity data?

Q. How to ethically cite prior studies on this compound while avoiding redundant methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.